2-Pentanamido-3-phenylpropanoic acid, also known as (2S)-2-(pentanoylamino)-3-phenylpropanoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 249.31 g/mol. This compound is classified under phenylalanine derivatives, which are significant in various biochemical processes and pharmaceutical applications. It is characterized by its amide functional group and a phenylpropanoic acid backbone, making it relevant in medicinal chemistry and organic synthesis.
2-Pentanamido-3-phenylpropanoic acid is sourced from various organic synthesis pathways, particularly those involving phenylalanine derivatives. It belongs to the broader category of organic acids and derivatives, specifically classified as a phenylalanine derivative, which results from modifications at the amino or carboxy groups of phenylalanine . The compound is recognized for its potential applications in the pharmaceutical industry due to its structural similarities to biologically active molecules.
The synthesis of 2-pentanamido-3-phenylpropanoic acid can be achieved through several methods, typically involving the reaction of phenylpropanoic acid with pentanoyl chloride or by employing amide coupling reactions. A common approach includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. For instance, using an inert atmosphere can prevent side reactions that might occur due to moisture or air exposure. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-pentanamido-3-phenylpropanoic acid features a central propanoic acid moiety substituted with a pentanamido group at the second carbon and a phenyl group at the third carbon. The structural representation can be detailed as follows:
The compound appears as a white crystalline powder, typically stable under room temperature conditions .
2-Pentanamido-3-phenylpropanoic acid can undergo various chemical reactions typical for carboxylic acids and amides. Notable reactions include:
Reactions are generally monitored using techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy to assess conversion rates and product formation .
The mechanism of action for 2-pentanamido-3-phenylpropanoic acid involves its interaction with biological systems, particularly in pathways related to amino acid metabolism and neurotransmitter regulation. As a derivative of phenylalanine, it may influence metabolic pathways that utilize this amino acid, potentially affecting neurotransmitter synthesis.
Relevant analyses such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
2-Pentanamido-3-phenylpropanoic acid has potential applications in several scientific fields:
The compound is formally designated as 2-(pentanoylamino)-3-phenylpropanoic acid under IUPAC rules [2] [5]. This name reflects the core structure: a propanoic acid chain with substituents at positions 2 and 3. The "pentanoylamino" group (CH₃(CH₂)₃C(O)NH–) denotes the amide linkage to pentanoic acid, while "3-phenyl" specifies the phenyl ring (–C₆H₅) attached to C3. The molecular formula C₁₄H₁₉NO₃ is consistent across chemical databases [1] [3] , with a molecular weight of 249.31 g/mol [3] [5].
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(pentanoylamino)-3-phenylpropanoic acid |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Canonical SMILES | CCCCC(=O)NC(CC₁=CC=CC=C₁)C(=O)O |
| InChI Key | YXQLJEQFZUMUPB-UHFFFAOYSA-N |
The SMILES notation CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O [2] and InChIKey YXQLJEQFZUMUPB-UHFFFAOYSA-N [5] encode the atomic connectivity and stereochemistry-agnostic structure. The CAS Registry Number 16859-51-1 is assigned to this compound [3], though some databases list alternative CAS numbers (e.g., 1016756-21-0) for isomeric forms [7].
The compound features one chiral center at the C2 carbon of the propanoic acid backbone. Configuration significantly influences its biochemical behavior. Databases specify the L-configuration (S-stereochemistry) using descriptors like "N-pentanoyl-L-phenylalanine" [3] , indicating derivation from L-phenylalanine. The stereospecific SMILES CCCCC(=O)N[C@H](C(=O)O)CC1=CC=CC=C1 (with @H denoting chirality) is used in specialized entries [3].
Absence of stereochemical prefixes in some records (e.g., PubChem’s 2-Pentanamido-3-phenylpropanoic acid [1] [2]) implies racemic mixtures or unspecified enantiomeric composition. The chiral center arises from the tetrahedral carbon bearing the pentanoylamino group, carboxylic acid, hydrogen, and benzyl moiety. Enantiomers exhibit identical physicochemical properties but distinct interactions in biological systems.
The compound integrates three key functional groups, prioritized by IUPAC:
Table 2: Functional Group Properties
| Functional Group | Position | Polarity | Contribution to LogP |
|---|---|---|---|
| Carboxylic acid | C1 | High | -0.7 |
| Amide | C2 | Moderate | -0.5 |
| Phenyl | C3 | Low | +1.9 |
Hierarchy follows IUPAC Rule C-401.1: Carboxylic acid > amide > phenyl. The pentanoyl chain (C₅H₁₁) is an alkyl substituent on nitrogen. Computational data indicates a logP of 1.99–2.51 [3] [7], reflecting hydrophobic dominance from the phenyl and pentanoyl groups. The topological polar surface area (TPSA) is 66.4 Ų [3], driven by the carboxylic acid and amide carbonyls.
Chemical databases exhibit variability in synonym assignment:
Table 3: Database-Specific Nomenclature
| Database | Preferred Name | Stereochemistry Specified | CAS Number |
|---|---|---|---|
| PubChem | 2-Pentanamido-3-phenylpropanoic acid | No | 16859-51-1 |
| HMDB | 2-[(1-hydroxypentylidene)amino]-3-phenylpropanoic acid | No | Not provided |
| ChemScene | N-pentanoyl-L-phenylalanine | Yes (L-configuration) | 16859-51-1 |
| EVITAChem | 3-Pentanamido-3-phenylpropanoic acid | No | 868540-16-3 |
Discrepancies arise from:
The CAS number 16859-51-1 is consistently linked to the C2-substituted structure [3], while 868540-16-3 refers to a complex peptide derivative [8], underscoring the need for precise identifier verification.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7